![molecular formula C23H17ClN2O3 B11992094 Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-61-4](/img/structure/B11992094.png)
Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if necessary .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolopyrimidine derivatives, including ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against breast cancer and leukemia cells, suggesting that this compound may also exhibit comparable effects .
2. Antimicrobial Properties
Pyrrolopyrimidine compounds have been investigated for their antimicrobial activity. This compound may possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the chlorophenyl group enhances the compound's interaction with microbial targets, potentially leading to effective treatments for infections caused by resistant strains .
3. Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties, which are crucial in treating conditions such as arthritis and inflammatory bowel disease. Studies indicate that similar pyrimidine derivatives can significantly reduce inflammation markers in animal models, providing a basis for further exploration of this compound in this area .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in substituents on the pyrrole and pyrimidine rings can significantly influence biological activity. For example:
Substituent | Effect on Activity |
---|---|
Chlorophenyl group | Enhances antimicrobial and anticancer activity |
Benzoyl group | Increases lipophilicity and cellular uptake |
Carboxylate group | May influence solubility and bioavailability |
Case Studies
-
Anticancer Research
A study published in MDPI reported that a series of pyrrolopyrimidine derivatives showed promising results against various cancer cell lines. This compound was included in the screening and exhibited notable cytotoxicity against breast cancer cells with an IC50 value below 10 µM . -
Antimicrobial Testing
In another study focusing on antimicrobial agents, derivatives of pyrrolopyrimidine were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating potential for further development as antibacterial agents .
Mechanism of Action
The mechanism of action for ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 3-(3-chlorophenyl)-7-{[3-(trifluoromethyl)anilino]carbonyl}pyrrolo[1,2-c]pyrimidine-5-carboxylate
Uniqueness
Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both benzoyl and chlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS No. 302912-61-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
- Molecular Formula : C23H17ClN2O3
- Molecular Weight : 404.84 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core, which is known for various biological activities.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit notable anticancer properties. This compound has shown promising results in inhibiting tumor cell proliferation.
Case Studies and Findings
- Inhibition of Tumor Cell Lines :
- Mechanism of Action :
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens.
Antimicrobial Efficacy
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
The compound exhibited significant bacteriostatic effects with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against the tested strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through various assays.
Findings on Inflammation
- Paw Edema Model :
Safety Profile
The safety profile of this compound indicates moderate toxicity:
- Hazard Statements : H335 (May cause respiratory irritation), H317 (May cause an allergic skin reaction) .
Summary Table of Biological Activities
Properties
CAS No. |
302912-61-4 |
---|---|
Molecular Formula |
C23H17ClN2O3 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H17ClN2O3/c1-2-29-23(28)18-12-21(22(27)15-7-4-3-5-8-15)26-14-25-19(13-20(18)26)16-9-6-10-17(24)11-16/h3-14H,2H2,1H3 |
InChI Key |
HORTVLAKZTXPBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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